4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile
Overview
Description
Preparation Methods
The synthesis of 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile typically involves organic synthesis reactions. One common method starts with 4-hydroxy-1,2,3,4-tetrahydro-1-naphthalene, which undergoes esterification followed by an acid-catalyzed amidation reaction to yield the final product . The reaction conditions can vary based on the specific requirements of the synthesis, but the use of catalysts like L-proline and reagents such as CuCN can significantly improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The cyano group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the specific reagents used .
Scientific Research Applications
4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studies have explored its potential biological activities and interactions with biological molecules.
Medicine: Research has investigated its pharmacokinetic behavior and potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile involves its interaction with specific molecular targets and pathways. The cyano group plays a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile can be compared with other similar compounds, such as:
1-Naphthalenepropanenitrile: Similar in structure but with different functional groups.
4-(2-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile: Another nitrile derivative with distinct properties.
Properties
IUPAC Name |
4-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-9-3-4-11-7-8-12(10-16)14-6-2-1-5-13(11)14/h1-2,5-6,11-12H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUGFHHEKLYFPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1CCC#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872319 | |
Record name | 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57964-40-6 | |
Record name | 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057964406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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